molecular formula C8H7BrO B112711 4-(Bromomethyl)benzaldehyde CAS No. 51359-78-5

4-(Bromomethyl)benzaldehyde

Cat. No. B112711
CAS RN: 51359-78-5
M. Wt: 199.04 g/mol
InChI Key: XYPVBKDHERGKJG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzaldehyde is a chemical compound with the CAS number 51359-78-5 . It has a molecular weight of 199.05 and its IUPAC name is 4-(bromomethyl)benzaldehyde .


Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzaldehyde can be achieved by the reaction of benzaldehyde with bromine in the presence of a base . An alternative method involves a two-step, one-pot reduction/cross-coupling procedure .


Molecular Structure Analysis

The molecular formula of 4-(Bromomethyl)benzaldehyde is C8H7BrO . The InChI code is 1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 and the InChI key is XYPVBKDHERGKJG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Bromomethyl)benzaldehyde is a solid at room temperature . It is typically stored in a refrigerator .

Scientific Research Applications

“4-(Bromomethyl)benzaldehyde” is a laboratory chemical and it’s also used in industrial testing applications . It’s a solid substance at room temperature and should be stored in a refrigerator . Its molecular formula is C8H7BrO and it has a molecular weight of 199.05 g/mol .

    Chemical Synthesis

    This compound is often used as a building block in the synthesis of more complex molecules. It can participate in various chemical reactions due to the presence of both the aldehyde group and the bromomethyl group .

    Material Science

    In the field of material science, “4-(Bromomethyl)benzaldehyde” can be used in the synthesis of polymers or other materials. The bromomethyl group can act as a linker, allowing the benzaldehyde moiety to be incorporated into larger structures .

    Chromatography

    “4-(Bromomethyl)benzaldehyde” can be used as a standard or a tracer in chromatographic techniques. Its unique chemical structure allows it to be easily detected and quantified .

    Analytical Research

    This compound can be used in analytical research, where it might serve as a reagent or a standard for calibration .

    Industrial Testing Applications

    “4-(Bromomethyl)benzaldehyde” is also used in industrial testing applications .

    Life Science Research

    In life science research, it might be used in the synthesis of bioactive compounds or as a reagent in biochemical assays .

Safety And Hazards

4-(Bromomethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

4-(bromomethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPVBKDHERGKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458703
Record name 4-(bromomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzaldehyde

CAS RN

51359-78-5
Record name 4-(bromomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

To a THF-toluene (2.4 L -0.24 L) solution of α bromo p tolunitrile (266.4 g, 1.36 mol) maintained at an internal temperature below 0° C. was added DIBAL-H in hexane (1.0 M) (1.49 L, 1.49 mol) over a period of 2 h. After a period of 1.5 h, the reaction mixture was transferred via canula to a 3N HCl solution (8 L) at 0° C. To the resulting suspension EtOAc (4 L) and THF (0.8 L) were added. After stirring, the organic phase was separated and evaporated to give a yellow solid. The solid was stirred, in 20% EtOAc in hexane (1.3 L) for 3 hours. After filtration and drying, the title compound was obtained (210 g).
Name
THF toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
266.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.49 L
Type
solvent
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.3 L
Type
solvent
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Five
Name
Quantity
0.8 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The 4-bromomethylbenzyl alcohol (9.0 g, 43 mmol) was reduced to the corresponding aldehyde by dissolving the above-synthesized intermediate in methylene chloride and then adding pyridinium chlorochromate (14.1 g, 6.5 mmol). The reaction mixture was then allowed to stir at room temperature under a nitrogen atmosphere for about oone hour. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was then filtered through a CELITE® pad, concentrated in vacuo, and then partitioned between equal volumes of diethyl ether and water. The organic fraction was washed with water, then with brine, and dried over magnesium sulfate. The solvents were removed in vacuo to yield a white crystalline solid. Recrystallization from hot diethyl ether yielded 4.9 grams of 4-(bromomethyl)benzaldehyde as needle-like crystals.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a THF-toluene (2.4 L-0.24 L) solution of α-bromo-p-tolunitrile (266.4 g, 1.36 mol) maintained at an internal temperature bellow 0° C. was added DIBAL in hexane (1.0 M) (1.49 L, 1.49 mol) over a period of 2 h. After a period of 1.5 h, the reaction mixture was transferred via canula to a 3N HCl solution (8 L) at 0° C. To the resulting suspension EtOAc (4 L) and THF (0.8 L) were added. After stirring, the organic phase was separated and evaporated to give a yellow solid. The solid was stirred in 20% EtOAc in hexane (1.3 L) for 3 hours. After filtration and drying the title compound was obtained. (210 g).
Name
THF toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
266.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.49 L
Type
solvent
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.3 L
Type
solvent
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Five
Name
Quantity
0.8 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)benzaldehyde
Reactant of Route 2
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4-(Bromomethyl)benzaldehyde
Reactant of Route 3
4-(Bromomethyl)benzaldehyde
Reactant of Route 4
4-(Bromomethyl)benzaldehyde
Reactant of Route 5
4-(Bromomethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)benzaldehyde

Citations

For This Compound
172
Citations
GM Talybov, AN Baghirli - Russian Journal of Organic Chemistry, 2020 - Springer
The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand, N-ethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}ethanamine, …
Number of citations: 5 link.springer.com
C Yu, B Zhao, Y Zhao, J Lin - Organic Preparations and …, 2010 - Taylor & Francis
(E)-3-[4-(1H-Imidazol-1-ylmethyl) phenyl]-2-propenoic acid hydrochloride (ozagrel hydrochloride) is a highly selective inhibitor of thromboxane A2 (TXA2). The beneficial effects of TXA2 …
Number of citations: 4 www.tandfonline.com
H Leicht, S Huber, I Göttker-Schnetmann… - Polymer …, 2016 - pubs.rsc.org
Allylboration is a versatile tool for the post-polymerization functionalization of poly(butadiene-co-[4,4,5,5-tetramethyl-2-(3-methyl-1,3-butadienyl)-1,3,2-dioxaborolane]). Polar …
Number of citations: 11 pubs.rsc.org
M Bartošík, L Koubková, J Karban, LČ Šťastná, T Hodík… - academia.edu
Manipulation of air sensitive compounds was carried out under an argon atmosphere using standard Schlenk techniques. Tetrahydrofuran (THF) was purified by a solvent drying system …
Number of citations: 2 www.academia.edu
S Coca, H Paik, K Matyjaszewski - Macromolecules, 1997 - ACS Publications
A general method of transformation of living ring-opening metathesis polymerization (ROMP) into controlled/“living” atom transfer radical polymerization (ATRP) is reported for the …
Number of citations: 223 pubs.acs.org
OY Thayee Al-Janabi, AK Hussein… - Polymers and …, 2020 - journals.sagepub.com
New liquid crystalline thiadiazole dibenzaldehyde monomers labeled as THDB1–THDB3 were successfully synthesized by alkylation of thiadiazole’s potassium salt with 4-(bromomethyl…
Number of citations: 1 journals.sagepub.com
JARP Sarma, A Nagaraju, KK Majumdar… - Journal of the …, 2000 - pubs.rsc.org
N-Bromosuccinimide reacts with aromatic aldehydes in the solid state to yield exclusively nuclear brominated products while a similar reaction in the solution phase produces a number …
Number of citations: 18 pubs.rsc.org
H Ruan, L Yu, Y Yao, J Li, J Yan, J Liao… - Industrial & …, 2022 - ACS Publications
The development of antifouling ion exchange membranes (IEMs) is of great significance to the application of electrodialysis (ED). Membrane fouling is a ticklish question affecting the …
Number of citations: 2 pubs.acs.org
S Mecking - pdfs.semanticscholar.org
Allylboration is a versatile tool for the post-polymerization functionalization of poly (butadiene-co-[4, 4, 5, 5-tetramethyl-2-(3-methyl-1, 3-butadienyl)-1, 3, 2-dioxaborolane]). Polar …
Number of citations: 4 pdfs.semanticscholar.org
R Liu, JS Lindsey - ACS Macro Letters, 2019 - ACS Publications
We have found an error in the line drawing of the maleimide linker of fluorophores perylene-maleimide and ZnPc-maleimide shown in Scheme 1 and Chart S1 of the original publication…
Number of citations: 2 pubs.acs.org

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